molecular formula C20H15ClFN5OS B2796204 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 872861-75-1

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide

Katalognummer: B2796204
CAS-Nummer: 872861-75-1
Molekulargewicht: 427.88
InChI-Schlüssel: PAXFWHJEVONJHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group at the 1-position and a thioacetamide side chain terminated by a 4-fluorobenzyl moiety. This structure combines halogenated aromatic systems with a sulfur-containing linker, which may influence its pharmacokinetic properties, such as solubility and metabolic stability.

Eigenschaften

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5OS/c21-14-2-1-3-16(8-14)27-19-17(10-26-27)20(25-12-24-19)29-11-18(28)23-9-13-4-6-15(22)7-5-13/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXFWHJEVONJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN5OSC_{19}H_{18}ClN_5OS, with a molecular weight of approximately 397.90 g/mol. The structure features a thioether linkage and a fluorobenzyl substituent, which are crucial for its biological activity.

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine core often act as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Specifically, this compound has shown promise in inhibiting CDK2, a target for cancer therapies due to its role in cell proliferation and survival.

Antitumor Activity

Studies have demonstrated significant antitumor activity against various cancer cell lines:

  • MCF7 (breast cancer) : The compound exhibited an IC50 value of 3.79 µM.
  • SF-268 (brain cancer) : The IC50 was found to be 12.50 µM.
  • NCI-H460 (lung cancer) : The IC50 reached 42.30 µM.

These results indicate that the compound effectively inhibits tumor growth across different types of cancer cells, highlighting its potential as an anticancer agent .

Kinase Inhibition

The compound's ability to inhibit kinases has been explored extensively:

  • CDK2 Inhibition : It was reported that this compound inhibits CDK2 with an IC50 value as low as 25 nM, suggesting strong potency in blocking cell cycle progression .
  • Aurora Kinase Inhibition : Another study indicated that related pyrazolo compounds inhibited Aurora-A kinase with IC50 values around 0.067 µM, further supporting the therapeutic potential against various cancers .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • In Vivo Studies : In animal models, pyrazolo[3,4-d]pyrimidine derivatives have shown reduced tumor size and improved survival rates when administered alongside conventional chemotherapy agents.
  • Combination Therapies : The compound has been tested in combination with other anticancer drugs, yielding synergistic effects that enhance overall efficacy against resistant cancer types.

Data Summary

Cell Line IC50 (µM) Mechanism
MCF73.79CDK2 Inhibition
SF-26812.50Antiproliferative
NCI-H46042.30CDK2 and Aurora Kinase Inhibition

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results against various tumor cell lines.

In Vitro Studies

In a study evaluating the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, the compound exhibited significant inhibitory activity against multiple cancer cell lines. For instance:

  • A549 (lung cancer) : IC50 = 2.24 µM
  • MCF-7 (breast cancer) : IC50 = 1.74 µM
  • PC-3 (prostate cancer) : IC50 values were comparable to established chemotherapeutics like doxorubicin .

These findings suggest that the compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity. The presence of electron-withdrawing groups enhances potency against cancer cell lines. For example, substituents on the phenyl ring can modulate the compound's efficacy and selectivity towards specific cancer types .

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for various pharmacological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties, potentially useful in treating infections caused by resistant strains .
  • Anti-inflammatory Properties : Research indicates that certain modifications can enhance anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Data Tables

Cell Line Compound IC50 (µM) Reference
A5492-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide2.24
MCF-72-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide1.74
PC-3Various derivativesComparable to doxorubicin

Case Studies

  • Case Study on Antitumor Activity : A comprehensive study evaluated a series of pyrazolo[3,4-d]pyrimidine analogs against different cancer cell lines. The results indicated that structural modifications could lead to enhanced activity and selectivity. The lead compound demonstrated superior efficacy compared to traditional chemotherapeutics .
  • Mechanistic Insights : Another investigation focused on the molecular docking of these compounds with CDK2. The results confirmed that specific interactions at the active site could explain their inhibitory effects on tumor growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The pyrazolo[3,4-d]pyrimidine scaffold is widely explored in medicinal chemistry. Key structural analogs include:

a) 2-{[1-(4-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Sulfanyl}-N-[4-(Trifluoromethoxy)Phenyl]Acetamide
  • Structure : Differs in the substituents at the pyrazolo[3,4-d]pyrimidine 1-position (4-fluorophenyl vs. 3-chlorophenyl) and the acetamide terminus (4-trifluoromethoxyphenyl vs. 4-fluorobenzyl).
  • The 4-fluorophenyl substitution may alter binding affinity compared to the 3-chlorophenyl variant .
b) 2-(3-(4-Chlorophenyl)-4-Methyl-6-Oxo-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridin-7(6H)-yl)-N-(4-(Trifluoromethyl)Phenyl)Acetamide
  • Structure : Features a pyrazolo[3,4-b]pyridine core instead of pyrazolo[3,4-d]pyrimidine, with a 4-chlorophenyl group and a trifluoromethylphenyl acetamide.
  • Impact : The pyridine ring introduces different electronic properties, and the trifluoromethyl group increases metabolic resistance. Reported melting point: 221–223°C, with IR and NMR data confirming stability .
c) Chromenone-Linked Pyrazolo[3,4-d]Pyrimidines
  • Example: 2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
  • Structure: Integrates a chromenone moiety via an ethyl linker.
  • Melting point: 102–105°C; mass spectral data (M++1: 571.198) suggest moderate molecular weight .

Physicochemical and Spectral Data Comparison

Compound Core Structure Key Substituents Molecular Weight (Da) Melting Point (°C) Key Spectral Data (NMR, IR)
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, 4-fluorobenzyl thioacetamide Not reported Not reported Not available in evidence
2-{[1-(4-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Sulfanyl}-N-[4-(Trifluoromethoxy)Phenyl]Acetamide Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, 4-trifluoromethoxyphenyl 509.4 (calc.) Not reported ACD/IUPAC name and ChemSpider ID: 893936-47-5
2-(3-(4-Chlorophenyl)-4-Methyl-6-Oxo-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridin-7(6H)-yl)-N-(4-(Trifluoromethyl)Phenyl)Acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, trifluoromethylphenyl 536.0 (M+) 221–223 IR: 3321 cm⁻¹ (NH), 1682 cm⁻¹ (C=O)
Chromenone-Linked Derivative Pyrazolo[3,4-d]pyrimidine Chromenone, methylthio, fluorophenyl 571.2 (M++1) 102–105 1H-NMR: δ 8.19 (s, 1H), 7.61 (dt, J = 8.0 Hz)

Functional Implications

  • Halogen Effects : The 3-chlorophenyl group in the target compound may confer stronger electron-withdrawing effects than 4-fluorophenyl, influencing receptor binding or metabolic stability.
  • Linker Flexibility: The thioacetamide linker (vs.

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions optimize yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core. A common approach includes:

  • Step 1 : Cyclocondensation of 3-chlorophenylhydrazine with a pyrimidine precursor (e.g., 4,6-dichloropyrimidine) to form the pyrazolo[3,4-d]pyrimidine scaffold .
  • Step 2 : Thioether formation via nucleophilic substitution using thioacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 3 : Acylation with 4-fluorobenzylamine in the presence of coupling agents like HATU or DCC to introduce the acetamide group .

Q. Key Optimization Factors :

ParameterOptimal ConditionImpact on Yield
Temperature80–100°CHigher yields at elevated temperatures (70–80%)
SolventDMF or acetonitrilePolar aprotic solvents enhance reactivity
CatalystK₂CO₃ or Cs₂CO₃Base strength influences substitution efficiency

Q. What spectroscopic and analytical methods are used to characterize this compound?

Characterization relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/fluorobenzyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ = 456.08 Da) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How does the compound’s structure influence its chemical reactivity?

  • Thioether Linkage : Susceptible to oxidation (e.g., H₂O₂ → sulfoxide/sulfone derivatives), which alters bioactivity .
  • Pyrazolo[3,4-d]pyrimidine Core : Electrophilic aromatic substitution at C-6/C-7 positions enables functionalization (e.g., halogenation, nitration) .
  • Fluorobenzyl Group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values in kinase assays) may arise from:

  • Structural Analogues : Minor substituent changes (e.g., Cl vs. F on benzyl groups) drastically alter target affinity .
  • Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) affect inhibition potency in kinase studies .
  • Solubility : Low aqueous solubility (logP = 3.2) may reduce in vitro efficacy, necessitating formulation with DMSO or cyclodextrins .

Q. Recommended Validation Steps :

Replicate assays under standardized ATP/pH conditions.

Use orthogonal techniques (SPR, ITC) to confirm binding kinetics .

Q. What strategies optimize the compound’s selectivity for target kinases versus off-target proteins?

  • SAR-Driven Modifications :
    • Introduce bulky substituents (e.g., tert-butyl) at C-3 to block off-target binding pockets .
    • Replace the fluorobenzyl group with a polar sulfonamide to reduce hydrophobic interactions with non-target kinases .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and guide rational design .

Q. Case Study :

ModificationTarget Kinase IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Index
Parent Compound12 ± 1.5450 ± 3037.5
C-3 tert-butyl Derivative15 ± 2.11,200 ± 15080.0

Q. How do researchers analyze structure-activity relationships (SAR) for analogues of this compound?

SAR studies focus on:

  • Core Modifications : Replacing pyrazolo[3,4-d]pyrimidine with pyrido[3,2-d]pyrimidine reduces kinase inhibition but enhances antimicrobial activity .
  • Substituent Effects :
    • Chlorophenyl at N-1 improves target binding (ΔG = -9.2 kcal/mol) vs. methoxyphenyl (ΔG = -7.8 kcal/mol) .
    • Fluorobenzyl vs. chlorobenzyl enhances metabolic stability (t₁/₂ = 120 min vs. 90 min in liver microsomes) .

Q. SAR Table :

PositionModificationBiological Impact
N-13-Chlorophenyl → 4-Fluorophenyl10-fold ↓ kinase inhibition
C-4Thioether → Sulfone5-fold ↑ cytotoxicity

Q. What methodologies are used to study the compound’s interaction with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to purified kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and entropy (ΔS) for thermodynamic profiling .
  • Cryo-EM : Resolves compound-bound protein complexes at near-atomic resolution (e.g., kinase-inhibitor interactions) .

Q. How can researchers address low solubility or stability during in vitro assays?

  • Co-solvent Systems : Use 0.1% DMSO in PBS (v/v) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group to enhance stability in physiological buffers .
  • Lyophilization : Formulate as a lyophilized powder with trehalose for long-term storage .

Q. What computational tools predict the compound’s ADMET properties?

  • SwissADME : Estimates logP (3.2), H-bond acceptors (5), and bioavailability score (0.55) .
  • ProTox-II : Predicts hepatotoxicity (Probability = 72%) and mutagenicity (Negative) .
  • MD Simulations : Assess blood-brain barrier permeability (e.g., Papp = 2.1 × 10⁻⁶ cm/s) .

Q. How do researchers validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in lysates (ΔTm = 4.2°C at 10 µM) .
  • Western Blotting : Measures downstream phosphorylation (e.g., ERK1/2 inhibition at IC₅₀ = 15 nM) .
  • CRISPR Knockout : KO of target kinase abolishes compound efficacy, confirming mechanism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.